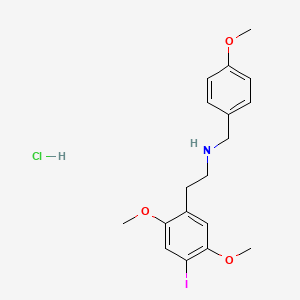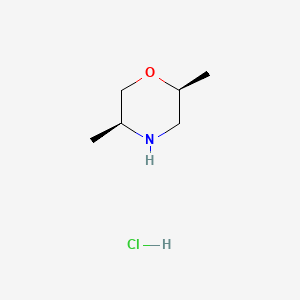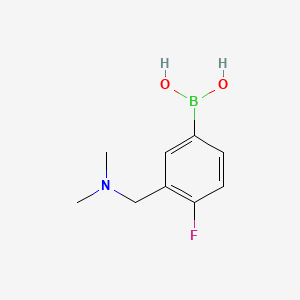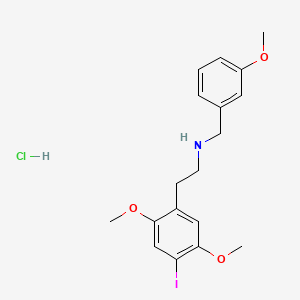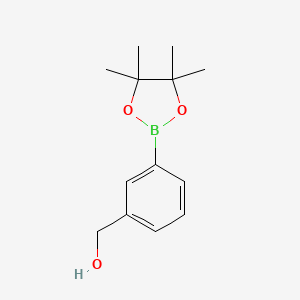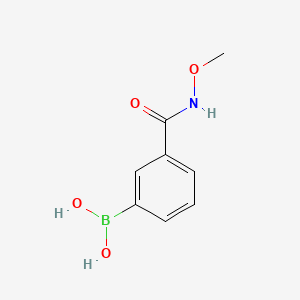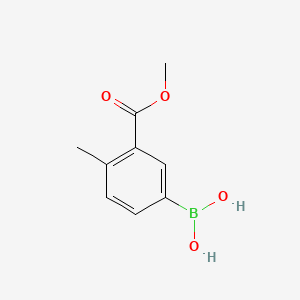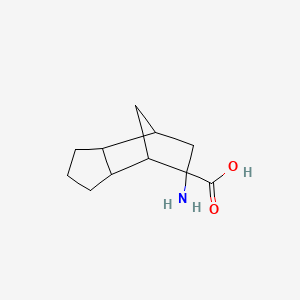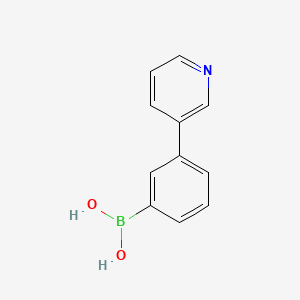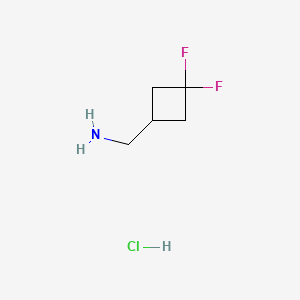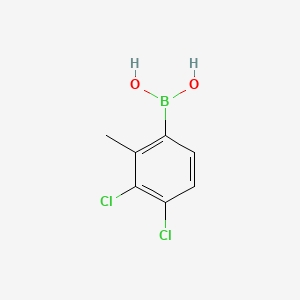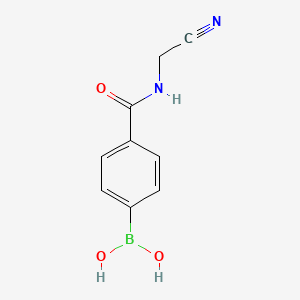
(4-((Cyanomethyl)carbamoyl)phenyl)boronic acid
Descripción general
Descripción
“(4-((Cyanomethyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H9BN2O3 . It has a molecular weight of 203.99 and is typically stored under an inert atmosphere at 2-8°C .
Physical And Chemical Properties Analysis
This compound has a predicted density of 1.31±0.1 g/cm3 . It is typically stored under an inert atmosphere at 2-8°C . Its pKa is predicted to be 8.02±0.16 .Aplicaciones Científicas De Investigación
Summary of the Application
A mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol .
Methods of Application or Experimental Procedures
The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions. A wide range of arylboronic acids were smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .
Results or Outcomes
The reaction is scalable up to at least 5 grams at room temperature with a one-minute reaction time and can be combined in a one-pot sequence with bromination and Pd-catalyzed cross-coupling to generate more diverse, highly substituted phenols .
2. Synthesis of Phenyl Boronic Acid (PBA) Containing BODIPY Dyes
Summary of the Application
A series of modular and functional PBA-BODIPY dyes were synthesized. They are an outstanding example of the efficient merge of the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety .
Methods of Application or Experimental Procedures
The potential bioanalytical applicability of these tools was assessed by measuring the binding to glycan chains of antibodies by a Quartz Crystal Microbalance (QCM) .
Results or Outcomes
The results of this research are not specified in the source .
3. Zinc Complex-Based Hole Transporting Material for Perovskite Solar Cell Applications
Summary of the Application
A stable zinc complex-based Hole Transporting Material (HTM), BPZ23, was developed for use in Perovskite Solar Cells (PSCs). The goal was to improve hole mobility and PSC performance .
Methods of Application or Experimental Procedures
The researchers compared the performance of BPZ23 to its non-metal counterpart, BP21. They found that BPZ23 demonstrated a 59.42% increase in hole mobility, resulting in a good perovskite layer with reduced trap-assisted recombination .
Results or Outcomes
The power conversion efficiency of the fabricated inverted PSC using BPZ23 was up to 19.75%, which is one of the highest reported for any transition metal complex-based HTM employed in inverted PSC .
4. Synthesis of Phenyl Boronic Acid (PBA) Containing BODIPY Dyes
Summary of the Application
A series of modular and functional PBA-BODIPY dyes were synthesized. These dyes are an outstanding example of the efficient merge of the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety .
Methods of Application or Experimental Procedures
The potential bioanalytical applicability of these tools was assessed by measuring the binding to glycan chains of antibodies by a Quartz Crystal Microbalance (QCM) .
Results or Outcomes
The results of this research are not specified in the source .
5. Boronic Acid-Mediated cis-Diol Conjugation
Summary of the Application
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among reversible click reactions. These reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not specified in the source .
Results or Outcomes
The results of this research are not specified in the source .
6. Synthesis of Substituted Phenols
Summary of the Application
A scalable and green one-minute synthesis of substituted phenols was developed. Phenols are indispensable in synthesis and constitute a privileged structural scaffold present in pharmaceuticals, natural products, and synthetic polymers, among many other applications .
Methods of Application or Experimental Procedures
The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under unprecedentedly simple and convenient conditions. A wide range of arylboronic acids were smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .
Results or Outcomes
The reaction is scalable up to at least 5 grams at room temperature with a one-minute reaction time and can be combined in a one-pot sequence with bromination and Pd-catalyzed cross-coupling to generate more diverse, highly substituted phenols .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed . Precautionary measures include not eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and seeking medical attention if feeling unwell after exposure .
Propiedades
IUPAC Name |
[4-(cyanomethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O3/c11-5-6-12-9(13)7-1-3-8(4-2-7)10(14)15/h1-4,14-15H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRYRSBKDZTAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((Cyanomethyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
1056636-11-3 | |
| Record name | 4-(cyanomethyl-carbamoyl)phenyl-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

